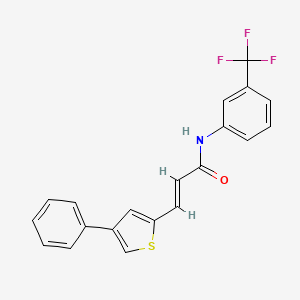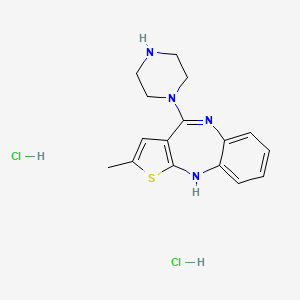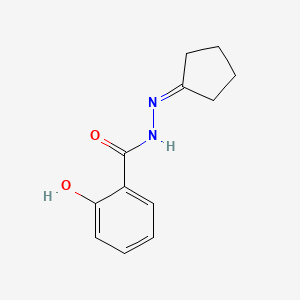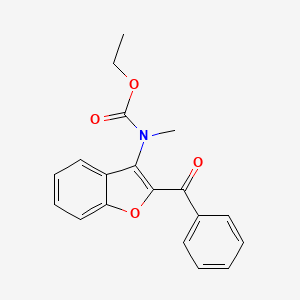![molecular formula C39H52N6O5S B15074242 cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is a cyclic peptide compound that belongs to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of two amino acids. Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is of particular interest due to its unique stereochemistry and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization can be achieved through various methods, including:
Solution-phase cyclization: This method involves dissolving the linear peptide in a suitable solvent and adding a cyclizing agent, such as carbodiimides or thionyl chloride, to promote the formation of the cyclic structure.
Solid-phase cyclization: In this approach, the linear peptide is synthesized on a solid support, and cyclization is induced by adding a cyclizing agent while the peptide remains attached to the resin.
Industrial Production Methods
Industrial production of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Advanced techniques like automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure consistency and quality.
化学反応の分析
Types of Reactions
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing specific functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying peptide cyclization and stereochemistry. It also serves as a building block for designing novel cyclic peptides with potential therapeutic applications.
Biology: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in studies of protein-protein interactions and enzyme inhibition.
Medicine: The compound’s potential therapeutic effects are explored in various medical fields, including oncology, infectious diseases, and immunology.
Industry: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is utilized in the development of new drugs, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to proteins and enzymes with high affinity, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.
類似化合物との比較
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] can be compared with other similar cyclic peptides, such as:
Cyclo(Phe-Pro): Known for its antimicrobial properties.
Cyclo(Leu-Pro): Studied for its potential anticancer effects.
Cyclo(Val-Pro): Investigated for its role in biofilm formation and inhibition.
These compounds share similar cyclic structures but differ in their amino acid composition and biological activities. Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] stands out due to its unique combination of amino acids and potential therapeutic applications.
特性
分子式 |
C39H52N6O5S |
|---|---|
分子量 |
716.9 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15R)-9-benzhydryl-1-methyl-3,12-bis(2-methylpropyl)-15-propan-2-yl-6-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C39H52N6O5S/c1-23(2)18-29-36(47)44-33(32(26-14-10-8-11-15-26)27-16-12-9-13-17-27)37(48)41-30(20-28-21-51-22-40-28)35(46)43-31(19-24(3)4)39(50)45(7)34(25(5)6)38(49)42-29/h8-17,21-25,29-34H,18-20H2,1-7H3,(H,41,48)(H,42,49)(H,43,46)(H,44,47)/t29-,30+,31+,33+,34-/m1/s1 |
InChIキー |
PXIJKHQDVFNMQY-SGOUJGOWSA-N |
異性体SMILES |
CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)

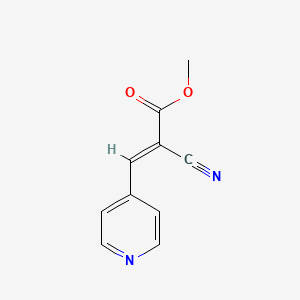
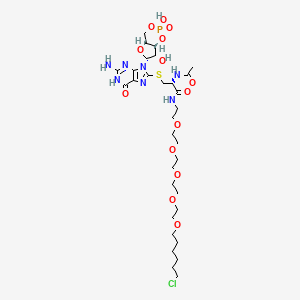
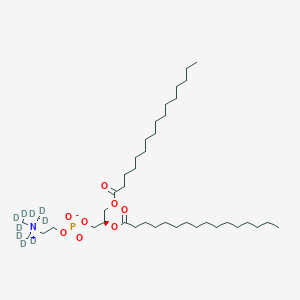
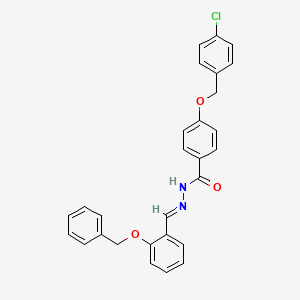
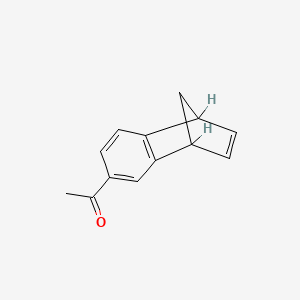
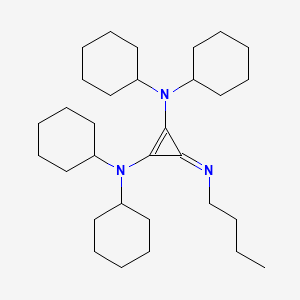
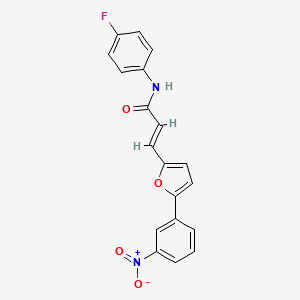
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
